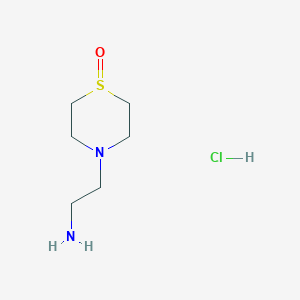

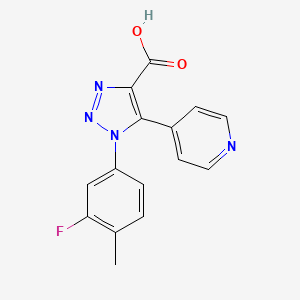

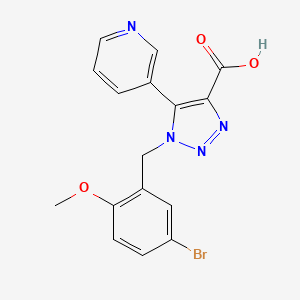

![molecular formula C7H4BrN3O2 B1523575 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 507462-26-2](/img/structure/B1523575.png)

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H5BrN2. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, often involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is characterized by an essentially planar aza-indole skeleton. In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are often associated with the introduction of various functional groups to the pyridine scaffold. For example, the introduction of sulfone and phosphonate moieties on the pyridine scaffold is a common practice in medicinal and agricultural chemistry .Applications De Recherche Scientifique

Recherche en chimie médicinale

“5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine” est un type de dérivé de pyrrolopyrazine . Les dérivés de pyrrolopyrazine ont été utilisés dans différentes applications telles que les produits pharmaceutiques, les matériaux organiques, les produits naturels et principalement dans les molécules bioactives . Ils ont présenté différentes activités biologiques, telles que l'antimicrobien, l'anti-inflammatoire, l'antiviral, l'antifongique, l'antioxydant, l'antitumoral et l'inhibition des kinases .

Recherche sur la découverte de médicaments

La structure de “this compound” est un échafaudage attrayant pour la recherche sur la découverte de médicaments . Il s'agit d'un composé hétérocyclique contenant de l'azote qui comprend un cycle pyrrole et un cycle pyrazine .

Activités biologiques

Les dérivés de pyrrolopyrazine, y compris “this compound”, ont montré une large gamme d'activités biologiques . Par exemple, les dérivés de pyrrolo [1,2- a] pyrazine ont présenté des activités antibactériennes, antifongiques et antivirales plus importantes, tandis que les dérivés de 5H-pyrrolo [2,3- b] pyrazine ont montré une activité plus importante sur l'inhibition des kinases .

Approches synthétiques

Diverses voies de synthèse pour les dérivés de pyrrolopyrazine, y compris “this compound”, ont été explorées . Celles-ci incluent la cyclisation, l'annulation de cycle, la cycloaddition, l'arylation directe C-H et d'autres méthodes .

Inhibiteurs du récepteur du facteur de croissance des fibroblastes

Les dérivés de “this compound” ont été évalués en tant qu'inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes . Cela suggère des applications potentielles dans le traitement des maladies liées au récepteur du facteur de croissance des fibroblastes.

Disponibilité commerciale

“this compound” est disponible dans le commerce et peut être acheté à des fins de recherche . Il est fourni par des sociétés comme Sigma-Aldrich .

Mécanisme D'action

Orientations Futures

The future directions for the study and application of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold could be a promising area of research .

Analyse Biochimique

Biochemical Properties

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell growth, differentiation, and angiogenesis . The compound’s interaction with FGFRs involves binding to the ATP-binding site, thereby inhibiting the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated antiproliferative activity by inhibiting FGFR4, which is often overexpressed in certain cancer types . This inhibition results in reduced cell proliferation and increased apoptosis. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s bromine and nitro groups facilitate its binding to the ATP-binding site of FGFRs, leading to the inhibition of kinase activity . This inhibition disrupts the phosphorylation of downstream signaling proteins, ultimately affecting gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and receptors, resulting in prolonged effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes and receptors without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which modify its chemical structure and enhance its excretion . These metabolic processes can influence the compound’s activity and duration of action, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilicity and molecular size also play a role in its distribution, affecting its ability to cross cell membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it exerts its biological effects . This localization is crucial for its activity, as it allows the compound to interact with target enzymes and receptors within the appropriate cellular context.

Propriétés

IUPAC Name |

5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHWPSOGKLMSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694581 | |

| Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507462-26-2 | |

| Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

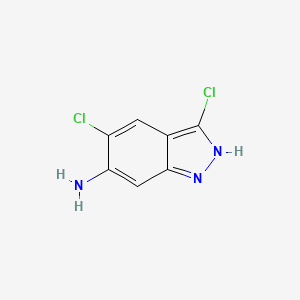

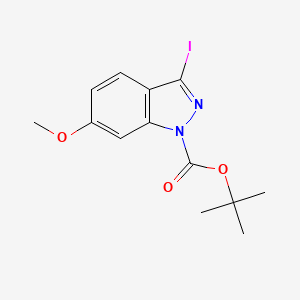

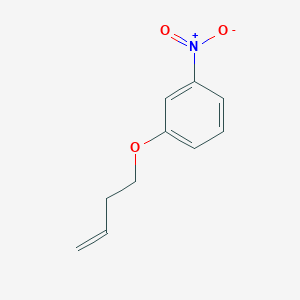

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)

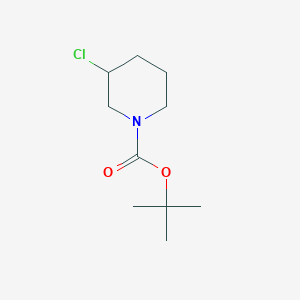

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)